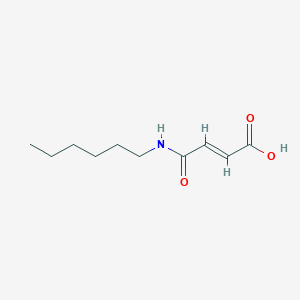

(E)-4-(hexylamino)-4-oxobut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(hexylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-8-11-9(12)6-7-10(13)14/h6-7H,2-5,8H2,1H3,(H,11,12)(H,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJDJHHLXEVBZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for E 4 Hexylamino 4 Oxobut 2 Enoic Acid and Analogs

General Synthetic Routes to Maleamic Acid Derivatives

The preparation of maleamic acid derivatives is predominantly achieved through two primary strategic approaches: the direct modification of a pre-existing butenedioic acid system or the construction of the carbon skeleton through olefination reactions.

Direct Amidation of Maleic Anhydride (B1165640) with Primary Amines

The most common and straightforward method for synthesizing N-substituted maleamic acids is the direct reaction of maleic anhydride with a primary amine wikipedia.orgzbaqchem.com. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the five-membered ring to form the corresponding N-substituted maleamic acid fsu.edu.

The reaction is typically rapid and highly efficient, often yielding nearly quantitative amounts of the desired product under mild conditions google.comgoogle.com. The general scheme involves dissolving maleic anhydride in a suitable organic solvent, followed by the addition of the primary amine researchgate.net. The inherent reactivity of the anhydride with the amine nucleophile drives the reaction forward, usually without the need for a catalyst. The resulting product is the (Z)-isomer due to the geometry of the starting maleic anhydride.

Controlled Olefination Approaches to But-2-enoic Acid Systems

An alternative strategy for constructing the but-2-enoic acid backbone involves controlled olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These methods are powerful tools in organic synthesis for the formation of carbon-carbon double bonds with stereochemical control.

The Wittig reaction utilizes a phosphonium ylide to react with an aldehyde or ketone. For the synthesis of a but-2-enoic acid system, a glyoxylic acid derivative could react with a suitable phosphonium ylide. The geometry of the resulting alkene (E or Z) can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, which would be required for this synthesis, generally favor the formation of the (E)-alkene researchgate.net.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion researchgate.net. This method is often preferred as it typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the phosphate (B84403) byproducts are more easily removed than the triphenylphosphine oxide from the Wittig reaction researchgate.netnexanteca.com. This approach offers a robust route to α,β-unsaturated carbonyl compounds, which are precursors to the target but-2-enoic acid systems.

Specific Synthetic Protocols for (E)-4-(hexylamino)-4-oxobut-2-enoic acid

While the general amidation of maleic anhydride is well-established, the specific synthesis of this compound involves the direct reaction of hexylamine (B90201) with maleic anhydride, followed by isomerization to the more stable (E)-isomer, typically favored thermodynamically.

Detailed Reaction Conditions and Stoichiometry

The synthesis of N-hexylmaleamic acid, the (Z)-isomer precursor, is typically achieved by reacting equimolar amounts of maleic anhydride and hexylamine. The reaction is often carried out at or below room temperature to control the exothermic nature of the amidation.

A representative laboratory-scale protocol would involve dissolving maleic anhydride in a suitable aprotic solvent, such as diethyl ether or acetic acid google.com. A solution of hexylamine in the same solvent is then added dropwise to the maleic anhydride solution with stirring. The product, (Z)-4-(hexylamino)-4-oxobut-2-enoic acid, often precipitates from the solution as a solid and can be isolated by filtration. The reaction is generally considered to be high-yielding, often approaching quantitative conversion google.com. Isomerization to the (E)-form can be achieved through subsequent thermal or catalytic methods, though the direct amidation of fumaryl chloride (the trans-diacid chloride) would also yield the (E) product directly, albeit from a less common starting material.

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time |

| Maleic Anhydride | 1.0 | Diethyl Ether | 0-25 °C | 1-2 hours |

| Hexylamine | 1.0 | Diethyl Ether | 0-25 °C | 1-2 hours |

Optimization of Reaction Parameters and Yields

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Stoichiometry : While a 1:1 molar ratio of amine to anhydride is theoretically required, a slight excess of one reactant can be used to ensure the complete consumption of the other. However, for this specific reaction, equimolar amounts are generally sufficient for high yields google.com.

Temperature : The reaction is exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the amine can help to prevent side reactions, such as the addition of a second amine molecule to the double bond google.com.

Solvent : The choice of solvent can influence the reaction rate and the ease of product isolation. Aprotic solvents like diethyl ether, acetone, or acetic acid are commonly used google.com. Acetic acid has been noted to facilitate the reaction efficiently, leading to high yields google.com.

Addition Rate : A slow, dropwise addition of the amine to the maleic anhydride solution is recommended to maintain control over the reaction temperature and prevent localized high concentrations of the amine google.com.

By carefully controlling these parameters, yields for the initial formation of the maleamic acid can be optimized to be nearly quantitative. Subsequent isomerization steps would have their own optimization parameters, often involving heat or acid/base catalysis.

| Parameter | Condition | Expected Outcome |

| Temperature | Low (0-25 °C) | Minimizes side reactions, high purity |

| Solvent | Acetic Acid | Efficient reaction, high yield google.com |

| Amine Addition | Slow, dropwise | Better temperature control, prevents side products google.com |

| Stoichiometry | Equimolar | High conversion, minimal waste |

Advanced Synthetic Strategies for Related Compounds

Beyond the direct amidation route, more advanced strategies have been developed for the synthesis of maleamic acid derivatives and their subsequent conversion to other useful compounds like maleimides or isomaleimides.

One advanced method involves the dehydration of maleamic acids to form isomaleimides, which can then be isomerized to the corresponding maleimides. Reagents such as methanesulfonyl chloride have been shown to be effective dehydrating agents for this transformation, allowing for rapid and selective generation of isomaleimides in good to excellent yields researchgate.net. This two-step, one-flask operation can start from maleic anhydride, proceed through the maleamic acid intermediate, and yield the isomaleimide without isolation of the intermediate researchgate.net.

Another strategy involves the use of propanephosphonic acid anhydride (T3P) as a reagent for the preparation of isoimides from the corresponding maleamic acids. This method is noted for its use of environmentally benign and safer reagents and solvents researchgate.net.

Furthermore, tandem reactions have been explored where amines react with maleic anhydride to form Michael adducts, which can then undergo a 1,3-prototropic shift to give the final products researchgate.net. This pathway offers an alternative to the direct amidation route, proceeding through a different set of intermediates. The course of the reaction—whether it follows the direct amidation or the Michael addition pathway—can be influenced by the specific amine and the reaction conditions employed.

Michael Addition Reactions in 4-Oxobut-2-enoic Acid Chemistry

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor) researchgate.net. In the context of 4-oxobut-2-enoic acid and its derivatives, the double bond is activated by the adjacent carbonyl and carboxyl groups, making it an excellent Michael acceptor for a variety of nucleophiles.

The reaction of 4-aryl-4-oxobut-2-enoic acids with different nucleophiles, such as amines, thiols, and active methylene (B1212753) compounds, has been explored. For instance, the addition of amines like benzylamine and furfurylamine to 4-aryl-4-oxobutenoic acid in methanol or ethanol at room temperature yields the corresponding Michael adducts nih.gov. The general mechanism involves the attack of the nucleophile at the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to give the final 1,4-adduct researchgate.netnih.gov. The scope of nucleophiles is broad and includes non-carbon nucleophiles such as oxygen and nitrogen nucleophiles, in what are termed oxa-Michael and aza-Michael reactions, respectively researchgate.net.

A study on the tandem Michael addition of amines to maleic anhydride showed that amines such as diethylamine, diphenylamine, and benzylamine react to form Michael adducts, which can then undergo a 1,3-prototropic shift mdpi.com.

Below is a table summarizing various Michael addition reactions involving derivatives of 4-oxobut-2-enoic acid.

| Michael Acceptor | Nucleophile (Michael Donor) | Solvent | Product | Reference |

| 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid | Nitrogen, Sulfur, and Carbon nucleophiles | Dry Benzene | Various heterocyclic compounds | mdpi.com |

| 4-Aryl-4-oxobutenoic acid | Benzylamine | Methanol/Ethanol | 3-(Benzylamino)-4-aryl-4-oxobutanoic acid | nih.gov |

| 4-Aryl-4-oxobutenoic acid | Furfurylamine | Methanol/Ethanol | 3-(Furfurylamino)-4-aryl-4-oxobutanoic acid | nih.gov |

| Maleic anhydride | Diethylamine | Toluene | Michael adduct | mdpi.com |

| Maleic anhydride | Diphenylamine | Toluene | Michael adduct | mdpi.com |

| Maleic anhydride | Benzylamine | Toluene | Michael adduct | mdpi.com |

| Maleic anhydride | Pyrrolidine | Toluene | Michael adduct | mdpi.com |

Derivatization via Esterification and Other Functional Group Interconversions

The carboxylic acid functionality in this compound and its analogs allows for a wide range of derivatizations, with esterification being a primary example. The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst rsc.org. This equilibrium-controlled process is typically driven to completion by using an excess of the alcohol or by removing water as it is formed rsc.org.

A variety of catalysts can be employed for esterification, including mineral acids like sulfuric acid, as well as solid-supported catalysts. For instance, silica (B1680970) chloride has been shown to be an efficient catalyst for the esterification of carboxylic acids with alcohols nih.gov. Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of both aryl and alkyl carboxylic acids under mild, neat conditions researchgate.net.

In the context of 4-oxobut-2-enoic acid derivatives, the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid esters has been reported. These esters can be subsequently hydrolyzed back to the corresponding carboxylic acids under acidic conditions, demonstrating the reversible nature of this functional group interconversion.

Other functional group interconversions can also be envisioned starting from the carboxylic acid or the amide functionalities. The carboxylic acid can be converted to an acyl chloride, which is a more reactive intermediate for the formation of esters and amides. The amide group can potentially be hydrolyzed back to the corresponding carboxylic acid and amine under acidic or basic conditions, or it could be reduced to an amine.

Multi-component Synthesis Approaches to N-Substituted But-2-enoic Acids

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. These reactions are highly efficient and atom-economical. While specific examples of MCRs for the direct synthesis of simple N-substituted but-2-enoic acids are not extensively documented, the principles of known MCRs can be applied to design such synthetic routes.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. The mechanism typically starts with the formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement to yield the final product.

The Passerini three-component reaction is another well-known MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide organic-chemistry.orgresearchgate.netwikipedia.org. The reaction is believed to proceed through a cyclic, non-ionic transition state where hydrogen bonding plays a crucial role organic-chemistry.org.

While these reactions typically yield more complex structures, a hypothetical MCR for an N-substituted but-2-enoic acid derivative could involve, for example, a variation of the Ugi or Passerini reaction using an α,β-unsaturated aldehyde or carboxylic acid as one of the components. For instance, a reaction between an amine, an α,β-unsaturated aldehyde, an isocyanide, and a suitable acid component could potentially lead to the formation of an N-substituted unsaturated amide backbone. A novel palladium/copper-catalyzed chemoselective aerobic oxidative N-dealkylation/carbonylation reaction has been developed for the construction of (E)-α,β-unsaturated amide derivatives from tertiary amines, olefins, and carbon monoxide rsc.org.

Chemical Reactivity and Mechanistic Investigations of E 4 Hexylamino 4 Oxobut 2 Enoic Acid

Transformations of the Amide and Carboxylic Acid Functionalities

The amide and carboxylic acid groups in (E)-4-(hexylamino)-4-oxobut-2-enoic acid are pivotal to its chemical identity and reactivity. These groups can undergo a variety of reactions, including oxidation, reduction, and substitution, leading to a wide array of derivatives.

Oxidation Pathways and Derivative Formation

While specific oxidation studies on this compound are not extensively documented in the literature, the general reactivity of amides and carboxylic acids suggests potential oxidative pathways. Strong oxidizing agents could potentially lead to degradation of the molecule. However, more controlled oxidation could offer synthetic utility. For instance, oxidative N-dealkylation is a known process for amides, though it typically requires specific enzymatic or potent chemical reagents. The carboxylic acid moiety is generally resistant to further oxidation under standard conditions.

It is important to note that the presence of the electron-rich double bond and the amide nitrogen could influence the selectivity of oxidation reactions. The bacterial oxidation of related compounds like N-formylmaleamic acid has been studied, indicating that biological systems can metabolize such structures, which may involve oxidative transformations. nih.gov

Reduction Reactions to Alcohols and Amines

The amide and carboxylic acid functionalities of this compound can be reduced to the corresponding amines and alcohols, respectively, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a sufficiently strong reagent to achieve the complete reduction of both functional groups. masterorganicchemistry.comlibretexts.orgochemacademy.comyoutube.com

The reaction would proceed as follows:

This compound + LiAlH₄ (excess) → Hexylamino-butane-1,4-diol

In this transformation, the carboxylic acid is reduced to a primary alcohol, and the secondary amide is reduced to the corresponding secondary amine. It is crucial to use a strong reducing agent like LiAlH₄, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids and amides. libretexts.orgochemacademy.com The reduction of amides with LiAlH₄ proceeds through a complex mechanism that involves the formation of an iminium ion intermediate. youtube.com

| Reagent | Functional Group | Product |

| LiAlH₄ | Carboxylic Acid | Primary Alcohol |

| LiAlH₄ | Amide | Amine |

| NaBH₄ | Carboxylic Acid | No Reaction |

| NaBH₄ | Amide | No Reaction |

Nucleophilic and Electrophilic Substitution Reactions

The amide and carboxylic acid groups can participate in substitution reactions, although the specific pathways are distinct for each functionality.

The carboxylic acid can be readily converted into a variety of derivatives through nucleophilic acyl substitution. For instance, esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst (Fischer esterification). masterorganicchemistry.comorganic-chemistry.orgchemguide.co.uk This reaction is reversible, and the equilibrium can be shifted towards the product by removing water.

This compound + R'OH (in presence of H⁺) ⇌ (E)-4-(hexylamino)-4-oxobut-2-enoate + H₂O

Similarly, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be subsequently reacted with various nucleophiles (amines, alcohols, etc.) to form amides, esters, and other derivatives. masterorganicchemistry.com

The amide functionality is generally less reactive towards nucleophilic substitution due to the resonance stabilization of the amide bond. However, under harsh acidic or basic conditions, hydrolysis of the amide can occur, yielding maleic acid and hexylamine (B90201). nih.govrsc.orgresearchgate.netnih.govyoutube.comkhanacademy.org Intramolecular catalysis by the neighboring carboxylic acid group can facilitate this hydrolysis, particularly in aqueous solutions. nih.gov

Reactivity of the C=C Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing carbonyl groups of the amide and carboxylic acid. This electronic feature dictates its reactivity, making it susceptible to nucleophilic attack and participation in cycloaddition reactions.

Addition Reactions to the Unsaturated System

The electron-poor nature of the double bond makes it an excellent Michael acceptor. youtube.comyoutube.comnih.gov It can readily undergo conjugate addition with a wide range of soft nucleophiles, such as enolates, amines, thiols, and cuprates. nih.govscispace.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position to the carboxyl group.

This compound + Nu⁻ → N-hexyl-3-(nucleotidyl)succinamic acid

Where Nu⁻ represents a soft nucleophile.

Furthermore, the double bond can undergo addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation). The addition of halogens like bromine (Br₂) would be expected to proceed via a bromonium ion intermediate, leading to the corresponding di-halogenated derivative. The regioselectivity of hydrohalogenation would be influenced by the electronic effects of the adjacent carbonyl groups.

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. srce.hrorganic-chemistry.orgrsc.org This epoxide can then serve as a versatile intermediate for further functionalization.

Cycloaddition Reactions and Potential Adducts

The activated double bond of this compound can participate in cycloaddition reactions, most notably as a dienophile in the Diels-Alder reaction and as a dipolarophile in 1,3-dipolar cycloadditions.

In the Diels-Alder reaction, it can react with a conjugated diene to form a six-membered ring. wikipedia.orgkhanacademy.orgens-lyon.frmasterorganicchemistry.comresearchgate.net The stereochemistry of the substituents on the dienophile is retained in the product. The presence of two electron-withdrawing groups attached to the double bond enhances its reactivity as a dienophile.

This compound + Diene → Cyclohexene derivative

Furthermore, it can react with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgmdpi.combeilstein-journals.orgorganic-chemistry.orgfu-berlin.de These reactions are highly valuable for the synthesis of complex heterocyclic structures.

| Reaction Type | Reactant | Product |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Substituted Triazoline |

Intramolecular Processes and Cyclization Phenomena

This compound, a derivative of maleamic acid, possesses functional groups that allow for significant intramolecular reactivity. The spatial arrangement of its carboxylic acid and amide moieties facilitates cyclization reactions, leading to the formation of cyclic imide structures. This process is a key aspect of the chemistry of maleamic acids and is often in equilibrium with the reverse ring-opening reaction.

The conversion of this compound into its corresponding cyclic imide, N-hexylmaleimide, is a classic example of intramolecular cyclization. This reaction is essentially a dehydration process where the carboxylic acid and the amide functional groups condense to form a five-membered ring.

The general mechanism for this cyclization involves the activation of the carboxyl group, followed by nucleophilic attack by the amide nitrogen. This process is typically facilitated by the use of dehydrating agents, such as acetic anhydride (B1165640) or propionic anhydride, and can also be promoted by heat. urfu.ruresearchgate.net Studies on similar 4-oxo-2-aminobut-2-enoic acid derivatives have shown that intramolecular cyclization is a common reaction pathway, leading to the formation of substituted furanone or imide rings. researchgate.netbohrium.comresearchgate.net The reaction proceeds through a tetrahedral intermediate which then eliminates a molecule of water to yield the stable cyclic imide.

The equilibrium between the open-chain maleamic acid and the closed-ring imide is sensitive to environmental conditions. In the absence of water or other protic solvents, the formation of the anhydride or imide can be favored. nih.gov

The reverse reaction of cyclization, the ring-opening hydrolysis of the imide, is a critical process that determines the stability of such structures, particularly in aqueous environments. The hydrolysis of both the cyclic imide (N-hexylmaleimide) and the maleamic acid itself are important considerations.

Maleimide (B117702) Ring Hydrolysis: The succinimide (B58015) or maleimide ring can undergo hydrolysis to yield the ring-opened maleamic acid derivative. prolynxinc.com This reaction is essentially irreversible and results in a more stable product that is not susceptible to reactions like retro-Michael conversions often seen in maleimide-thiol adducts. springernature.com The rate of this ring-opening hydrolysis is significantly influenced by pH and the nature of the substituent on the nitrogen atom. prolynxinc.comnih.gov

Effect of pH: Ring-opening is generally accelerated at basic pH. nih.govresearchgate.net

Effect of N-substituents: Electron-withdrawing groups on the nitrogen atom can greatly accelerate the rate of hydrolysis. prolynxinc.com This is attributed to the inductive effects of the substituent, which increase the electrophilicity of the carbonyl carbons in the imide ring, making them more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. prolynxinc.comacs.org

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imide ring, leading to a tetrahedral intermediate. This intermediate then undergoes ring opening to form the carboxylate and amide functionalities of the maleamic acid.

Maleamic Acid Hydrolysis: The maleamic acid derivative, this compound, can also undergo further hydrolysis, cleaving the amide bond to produce maleic acid and hexylamine. This reaction is highly pH-sensitive. researchgate.netrsc.org The process can proceed through an anhydride intermediate, particularly under acidic conditions. researchgate.net The proximity of the carboxylic acid group can catalyze the amide bond cleavage. The rate of hydrolysis is determined by the effective molarity of the carboxylate group in the vicinity of the amide bond. nih.gov

| Factor | Effect on Ring-Opening Hydrolysis Rate | Source |

|---|---|---|

| Increasing pH (Basic Conditions) | Accelerates hydrolysis | nih.govresearchgate.net |

| Electron-Withdrawing N-Substituents | Greatly accelerates hydrolysis | prolynxinc.com |

| Acidic Conditions | Can promote hydrolysis of the maleamic acid amide bond via an anhydride intermediate | researchgate.net |

| Temperature | Increases hydrolysis rate | nih.gov |

Stereochemical Control and Isomerization Studies

The stereochemistry of this compound is defined by the configuration of the substituents around the carbon-carbon double bond. The "(E)" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides. This specific geometry is a crucial feature of the molecule, influencing its physical properties and chemical reactivity, including the efficiency of intramolecular cyclization.

The stereochemical outcome is typically determined during the synthesis of the compound. For instance, the reaction of maleic anhydride with hexylamine would initially produce the (Z)-isomer (a maleanilic acid derivative) due to the cis-geometry of the anhydride starting material. Subsequent isomerization may be required to obtain the (E)-isomer.

Isomerization between the (E) and (Z) forms is a potential process for this molecule. Studies on related substituted maleamic acids have shown that hydrolysis can be accompanied by isomerization between the α- and β-isomers or cis/trans isomers. rsc.org This transformation can be influenced by several factors:

Catalysts: The isomerization can be catalyzed by acids or bases.

Photochemical Conditions: Light can provide the energy needed to overcome the rotational barrier of the double bond, leading to photochemical isomerization. The photochemical isomerization of (Z)-alkenes to their (E)-counterparts has been demonstrated for other complex molecules. nih.gov

Thermal Energy: Heat can also promote isomerization, although it may require higher energy compared to catalytic or photochemical methods.

Controlling the stereochemistry is essential for predictable reactivity. The (Z)-isomer, with the carboxylic acid and amide groups on the same side of the double bond, is sterically primed for cyclization to the imide. The (E)-isomer would need to isomerize to the (Z)-form before this cyclization can occur efficiently.

| Factor | Potential Influence on Isomerization | Source/Rationale |

|---|---|---|

| Acid/Base Catalysis | Can facilitate rotation around the C=C bond through protonation/deprotonation mechanisms. | rsc.org |

| Light (Photochemistry) | Provides energy for E/Z isomerization. | nih.gov |

| Heat (Thermal Energy) | Can provide sufficient energy to overcome the rotational barrier of the double bond. | General Chemical Principle |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. For (E)-4-(hexylamino)-4-oxobut-2-enoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

High-Resolution ¹H NMR Spectroscopy for Proton Assignment and Coupling Analysis

High-resolution ¹H NMR spectroscopy allows for the identification and assignment of the different proton environments within the this compound molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The integration of the signals corresponds to the number of protons, and the multiplicity reveals information about neighboring protons through spin-spin coupling, with coupling constants (J) reported in Hertz (Hz).

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 10.0 - 13.0 | br s | - | 1H |

| -NH- | 7.5 - 8.5 | t | ~5.5 | 1H |

| =CH-COOH | 6.8 - 7.2 | d | ~15.0 | 1H |

| =CH-C(O)NH- | 6.2 - 6.5 | d | ~15.0 | 1H |

| -NH-CH₂- | 3.2 - 3.4 | q | ~6.5 | 2H |

| -CH₂-CH₂- (hexyl) | 1.4 - 1.6 | m | - | 2H |

| -(CH₂)₃- (hexyl) | 1.2 - 1.4 | m | - | 6H |

| -CH₃ (hexyl) | 0.8 - 1.0 | t | ~7.0 | 3H |

The large coupling constant of approximately 15.0 Hz between the two vinylic protons confirms the (E)- or trans-configuration of the double bond. The triplet for the amide proton arises from coupling to the adjacent methylene (B1212753) group of the hexyl chain.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The expected chemical shifts are influenced by the electronic environment of each carbon atom.

The anticipated ¹³C NMR chemical shifts for this compound are outlined below. As with the ¹H NMR data, these are predicted values based on the analysis of analogous structures, in the absence of specific experimental data.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -COOH | 168 - 172 |

| -C(O)NH- | 164 - 167 |

| =CH-COOH | 135 - 140 |

| =CH-C(O)NH- | 130 - 135 |

| -NH-CH₂- | 39 - 42 |

| -CH₂- (hexyl, C2) | 29 - 31 |

| -CH₂- (hexyl, C3) | 26 - 28 |

| -CH₂- (hexyl, C4) | 31 - 33 |

| -CH₂- (hexyl, C5) | 22 - 24 |

| -CH₃ (hexyl, C6) | 13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY correlations would be expected between the two vinylic protons, confirming their adjacent relationship. Additionally, correlations would be observed along the hexyl chain, from the -NH- proton to the adjacent -CH₂-, and sequentially through the methylene groups to the terminal methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each protonated carbon would show a cross-peak with its attached proton(s). For example, the vinylic carbons would show correlations to their respective vinylic protons, and each carbon of the hexyl chain would correlate to its attached protons.

The vinylic proton adjacent to the carboxylic acid group showing a correlation to the carboxyl carbon and the amide carbonyl carbon.

The vinylic proton adjacent to the amide group showing a correlation to the amide carbonyl carbon and the carboxyl carbon.

The amide proton showing correlations to the amide carbonyl carbon and the first two carbons of the hexyl chain.

The protons of the first methylene group of the hexyl chain showing a correlation to the amide carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would be expected to be observed as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

| Ion | Expected m/z |

| [M+H]⁺ | 199.11 + 1.0078 = 200.1178 |

| [M-H]⁻ | 199.11 - 1.0078 = 198.1022 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This is a definitive method for confirming the identity of a synthesized compound. For this compound (C₁₀H₁₇NO₃), the expected exact masses for the protonated and deprotonated molecules are calculated based on the most abundant isotopes of each element.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 200.1281 |

| [M-H]⁻ | 198.1136 |

The observation of these exact masses in an HRMS experiment would provide strong evidence for the elemental composition of C₁₀H₁₇NO₃, thus confirming the molecular formula of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, secondary amide, and alkene functionalities.

The presence of the carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the 2500-3300 cm⁻¹ region. helixchrom.com The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700-1725 cm⁻¹. For the secondary amide group, the N-H stretching vibration is anticipated to be in the range of 3200-3500 cm⁻¹. The amide I band (primarily C=O stretching) is typically a strong absorption found between 1630 and 1680 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is expected in the 1510-1570 cm⁻¹ region.

The carbon-carbon double bond (C=C) of the butenoic acid backbone will likely show a stretching vibration in the 1620-1680 cm⁻¹ range. The C-H stretching vibrations of the hexyl group's aliphatic chain are expected just below 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| Amide | N-H stretch | 3200-3500 |

| C=O stretch (Amide I) | 1630-1680 | |

| N-H bend (Amide II) | 1510-1570 | |

| Alkene | C=C stretch | 1620-1680 |

| Alkane (Hexyl) | C-H stretch | 2850-2960 |

This table presents expected frequency ranges based on typical values for the respective functional groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be effective for this compound. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.

A typical mobile phase for the analysis of similar organic acids consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comfda.gov.tw A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated system of the molecule is expected to absorb UV light.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, which is typically formed by the reaction of maleic anhydride (B1165640) with hexylamine (B90201), TLC can be used to track the consumption of the starting materials and the formation of the product. niscpr.res.inresearchgate.net

A suitable stationary phase for this analysis would be silica (B1680970) gel plates. The mobile phase, or eluent, would likely be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The starting materials, maleic anhydride and hexylamine, are expected to have different polarities and thus different retention factors (Rf values) compared to the more polar product, this compound. chegg.com The spots on the TLC plate can be visualized under a UV lamp or by staining with an appropriate reagent.

Table 2: Illustrative TLC Data for the Synthesis of a Maleamic Acid

| Compound | Polarity | Expected Rf Value |

|---|---|---|

| Maleic Anhydride | Less Polar | Higher |

| Hexylamine | Intermediate Polarity | Intermediate |

| This compound | More Polar | Lower |

This table provides a qualitative prediction of the relative Rf values based on the polarity of the compounds involved.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. In the context of the synthesis of this compound, GC could be employed to detect and quantify any volatile byproducts or residual starting materials, such as unreacted hexylamine or volatile solvents used in the reaction. zbaqchem.comchromforum.org

The sample would be injected into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Given the low volatility of the product itself, derivatization would be necessary if GC analysis of the main compound were required. However, for volatile byproducts, direct injection of the reaction mixture's headspace or a solvent extract may be feasible.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying molecules like (E)-4-(hexylamino)-4-oxobut-2-enoic acid due to its favorable balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT methods, such as those employing the B3LYP functional with a 6-31G or higher basis set, are used to locate the geometry that corresponds to the lowest energy on the potential energy surface. nih.govnih.gov This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for the But-2-enoic Acid Amide Core This interactive table contains hypothetical yet representative data for the core structure of this compound based on DFT calculations of analogous molecules.

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | C=O (acid) | 1.22 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Angle | O=C-N | 123.5° |

| Dihedral Angle | H-N-C=O | ~180° (trans conformation) |

The electronic properties of a molecule are fundamentally linked to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital most likely to donate electrons in a reaction (a nucleophile), while the LUMO is the orbital most likely to accept electrons (an electrophile). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comschrodinger.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov For α,β-unsaturated systems like this compound, the HOMO is typically associated with the π-system of the double bond, while the LUMO is associated with the π* anti-bonding system.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors This interactive table presents typical energy values for molecules with similar functional groups, calculated using DFT methods.

| Descriptor | Symbol | Typical Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.0 | Chemical reactivity & kinetic stability |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.25 to 3.0 | Resistance to change in electron configuration |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.75 to 4.75 | Electron-attracting power |

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution within a molecule. chemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to attack by electrophiles and are associated with lone pairs on heteroatoms like oxygen. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to attack by nucleophiles and are typically found around acidic hydrogen atoms. researchgate.net

Green: Regions of neutral or zero potential.

For this compound, the MEP surface would show significant negative potential (red) around the carbonyl oxygens of both the amide and carboxylic acid groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. chemrxiv.org Conversely, the hydrogen atoms of the N-H (amide) and O-H (acid) groups would exhibit strong positive potential (blue), highlighting their role as hydrogen bond donors and sites for nucleophilic attack. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. biointerfaceresearch.comdergipark.org.tr

IR Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) spectroscopy can be predicted. mdpi.com Although theoretical frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve excellent agreement. mdpi.com This allows for the precise assignment of spectral bands to specific molecular motions, such as the characteristic C=O, N-H, and C=C stretching vibrations in this compound.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical spectra that can be directly compared to experimental results, aiding in the assignment of complex spectra and confirming the proposed molecular structure. dergipark.org.tr

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data This interactive table shows representative data illustrating the correlation between calculated and experimental values for key functional groups.

| Spectrum | Functional Group | Typical Experimental Value | Typical Calculated Value (Scaled) |

| IR | O-H Stretch (acid) | ~3300-2500 cm⁻¹ (broad) | ~3100 cm⁻¹ |

| IR | N-H Stretch (amide) | ~3300 cm⁻¹ | ~3310 cm⁻¹ |

| IR | C=O Stretch (acid/amide) | ~1710 cm⁻¹, ~1650 cm⁻¹ | ~1705 cm⁻¹, ~1660 cm⁻¹ |

| ¹³C NMR | C=O (acid) | ~168 ppm | ~167.5 ppm |

| ¹³C NMR | C=O (amide) | ~166 ppm | ~165.8 ppm |

| ¹H NMR | N-H (amide) | ~7.5-8.5 ppm | ~7.8 ppm |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational flexibility, solvent interactions, and molecular association. bohrium.com

For this compound, an MD simulation would reveal the flexibility of the hexyl alkyl chain and its various accessible conformations in solution. Furthermore, studies on related maleic acid derivatives show that MD is effective in modeling the formation of intermolecular hydrogen bonds. mdpi.comnih.gov Simulations can demonstrate how two molecules of this compound might form a stable dimer through hydrogen bonding between their carboxylic acid groups, or how the amide and acid functionalities interact with water molecules in an aqueous environment. This provides a detailed picture of the molecule's behavior in a realistic biological or chemical setting. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for But-2-enoic Acid Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds built on the but-2-enoic acid scaffold, a QSAR model could be developed to predict their efficacy for a specific biological target.

The process involves several steps:

Data Set Collection: A series of but-2-enoic acid derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT), and steric or topological indices.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity. nih.gov

Validation and Prediction: The model is rigorously validated to ensure its predictive power. Once validated, this QSAR model can be used to predict the biological activity of new, unsynthesized compounds like this compound, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources in drug discovery. nih.gov

Biological and Biochemical Research of E 4 Hexylamino 4 Oxobut 2 Enoic Acid

In Vitro Biological Activity Profiling

The biological profile of (E)-4-(hexylamino)-4-oxobut-2-enoic acid and its analogues has been explored through a variety of in vitro assays to determine their potential therapeutic activities.

The 4-(substituted-amino)-4-oxobut-2-enoic acid scaffold has been identified as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial to many physiological processes. While direct studies on the hexylamino derivative are limited, extensive research on structurally related N-arylamino derivatives provides significant insight into the potential of this chemical class.

A series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives demonstrated strong inhibitory activity against two human carbonic anhydrase isoforms, hCA I and hCA II. The inhibition constants (Ki) for these compounds were found to be in the low nanomolar range, indicating potent inhibition. The specific activity varied based on the substitution pattern on the aryl ring, as detailed in the table below.

Data derived from studies on (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives.

Additionally, related structures such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been identified as potent inhibitors of kynurenine-3-hydroxylase, suggesting that the butenoic acid scaffold is versatile in targeting different enzymes. researchgate.net

Currently, there is a lack of specific published research detailing the direct interaction of this compound or its close analogues with immunological receptors such as Toll-Like Receptors (TLRs). TLRs are crucial components of the innate immune system, and their modulation by small molecules is a significant area of therapeutic research. However, no studies were identified that specifically assess the agonistic or antagonistic potential of this compound on TLRs or other receptor systems.

The antiproliferative potential of compounds structurally related to this compound has been investigated. A study on a series of (E)-4-aryl-4-oxo-2-butenoic acid amides revealed significant antiproliferative activity against several human tumor cell lines, with IC50 values ranging from the sub-micromolar to low micromolar concentrations. nih.gov The most active derivatives in this series were those with alkyl substituents on the aroyl moiety. nih.gov

Furthermore, N-substituted maleimides, which are the cyclized derivatives of the target compound's parent acid, are known to possess high cytostatic activity, with some showing IC50 values below 0.1 µg/mL. tandfonline.com The proposed mechanism for some of these related compounds involves the inhibition of tubulin polymerization. nih.gov

Antiproliferative activity data based on studies of (E)-4-aryl-4-oxo-2-butenoic acid amides. nih.gov

The butenoic acid framework is present in various compounds that have been evaluated for anti-inflammatory and analgesic effects. Research on substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids and their derivatives demonstrated that these compounds exhibit moderate anti-inflammatory and analgesic activity. researchgate.netresearchgate.net While these studies were not performed on the specific title compound, they suggest that the 4-oxobut-2-enoic acid core structure may contribute to these biological properties.

The antimicrobial potential of this chemical class is suggested by studies on N-substituted maleimides. Since N-substituted maleanilic acids like this compound exist in equilibrium with their cyclized maleimide (B117702) form, the activity of the latter is highly relevant.

Studies have shown that N-substituted maleimides possess interesting antimicrobial activity against various bacteria. nih.gov Notably, imides with alkyl substituents demonstrated higher antibacterial activities than their aromatic counterparts, with Minimum Inhibitory Concentration (MIC) values in the range of 8-32 µg/ml. nih.gov Other neutral maleimides displayed strong antifungal effects, with MICs between 0.5 and 4 µg/ml against several yeast strains. tandfonline.com The proposed mechanism involves the inhibition of enzymes with essential cysteinyl residues, thereby disrupting microbial growth and survival. tandfonline.com

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies on derivatives of 4-(substituted-amino)-4-oxobut-2-enoic acid have provided valuable insights into how molecular modifications influence biological activity.

In the context of carbonic anhydrase inhibition, the data for N-aryl derivatives show that the nature and position of the substituent on the phenyl ring have a modest but discernible impact on inhibitory potency. tandfonline.com For instance, compounds with electron-withdrawing groups (like fluorine, chlorine, or bromine) at the para-position of the aryl ring (compounds 4a-4d) showed very potent inhibition against both hCA I and hCA II, with Ki values around 2 nM. Substitution at the meta- or ortho-positions resulted in similarly potent inhibition, suggesting that the enzyme's active site can accommodate substituents at various positions on the phenyl ring without a significant loss of affinity. The compound with a strong electron-withdrawing nitro group (4g) was the least potent inhibitor of hCA I, though its activity against hCA II remained high.

For antimicrobial activity, a key SAR finding is that N-alkyl substituted maleimides are more active against bacteria than N-aryl substituted analogues. nih.gov This suggests that the N-hexyl group of this compound may be favorable for antimicrobial effects compared to an N-phenyl group.

In antiproliferative studies of (E)-4-aryl-4-oxo-2-butenoic acid amides, the most active compounds were those bearing alkyl substituents on the aroyl moiety, indicating that modifications at this position are critical for cytotoxic potency. nih.gov

Influence of the Hexylamino Chain on Biological Responses

The N-substituent of the maleamic acid core structure plays a critical role in defining the biological and pharmacological profile of these molecules. The hexylamino chain in this compound is a key determinant of its physicochemical properties, particularly its lipophilicity. This property governs the compound's ability to traverse cellular membranes and interact with biological targets.

Structure-activity relationship (SAR) studies on related N-substituted compounds, such as N-arylcinnamamides and various 1,2,4-triazole (B32235) Mannich bases, have consistently shown that the nature of the N-substituent significantly impacts efficacy. nih.govnih.gov For instance, variations in substituents on the N-phenyl ring of cinnamamides lead to a range of antimicrobial and antifungal activities. nih.gov Similarly, research on N-substituted maleimides, derived from N-substituted maleamic acids, indicates that different substituents (e.g., phenyl vs. benzyl) result in compounds with distinct antibacterial and antifungal profiles. researchgate.net

The six-carbon alkyl chain (hexyl) imparts a considerable degree of hydrophobicity to the molecule. This characteristic is often correlated with an enhanced ability to interact with lipophilic pockets in enzymes or receptors and to permeate biological membranes. The length and branching of such alkyl chains are known to modulate biological responses. While direct comparative data for varying alkyl chain lengths in this specific compound series is limited, it is a well-established principle in medicinal chemistry that an optimal level of lipophilicity is required for biological activity.

Table 1: Impact of N-Substituent on Biological Activity in Related Compounds

| Compound Class | N-Substituent Variation | Observed Impact on Biological Activity |

|---|---|---|

| N-arylcinnamamides | Electron-donating vs. electron-withdrawing groups on the phenyl ring | Modulates antistaphylococcal and antitubercular activity. nih.gov |

| Maleimides | Phenyl vs. Benzyl | Affects antibacterial and antifungal efficacy. researchgate.net |

Elucidation of Key Pharmacophores and Structural Modulators

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be deduced from its structure.

The essential features include:

A Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms and the carboxylic acid oxygen.

A Hydrophobic/Lipophilic Region: The n-hexyl chain.

An Anionic/Negative Ionizable Group: The carboxylic acid moiety, which is deprotonated at physiological pH.

The planar configuration of the α,β-unsaturated carbonyl system and the amide group, stabilized by intramolecular hydrogen bonding, creates a relatively rigid scaffold. nih.govnih.gov This rigidity is crucial for presenting the pharmacophoric features in a defined spatial orientation for target recognition. The (E)-configuration of the double bond is a critical part of this scaffold.

Structural modulators for this class of compounds include alterations to the N-alkyl chain to modify lipophilicity and steric bulk, as well as substitution on the carbon-carbon double bond, which can affect the electronics and geometry of the molecule. rsc.org Studies on related 4-aryl-4-oxobut-2-enoic acids have shown that substitutions on the aryl ring are critical modulators of inhibitory potency against enzymes like kynurenine-3-hydroxylase. nih.govresearchgate.net

Table 2: Key Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Amide (-NH-) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a target's binding site. |

| Hydrogen Bond Acceptor | Amide Carbonyl (-C=O) | Interaction with hydrogen bond donors (e.g., -NH, -OH) in a target's binding site. |

| Hydrogen Bond Acceptor | Carboxyl Carbonyl (-C=O) | Interaction with hydrogen bond donors. |

| Anionic Center | Carboxylate (-COO⁻) | Ionic bonding or hydrogen bonding with positively charged or polar residues. |

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems like enzymes and receptors are themselves chiral. nih.gov this compound is defined by the trans configuration of the substituents across the C2-C3 double bond. Its geometric isomer would be the (Z)- or cis-isomer.

The (E) and (Z) isomers have distinct three-dimensional shapes. The (E)-isomer generally adopts a more extended, linear conformation, whereas the (Z)-isomer has a bent, folded shape that allows for potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the amide group. nih.govresearchgate.net This difference in geometry directly influences how the molecule can fit into a target's binding site. It is a general principle that only one stereoisomer will have the optimal fit, leading to significant differences in biological potency. nih.govmedchemexpress.com

Molecular Mechanism of Action Research

Investigating the molecular mechanism of action involves identifying the specific biomolecules with which a compound interacts and the subsequent effects on cellular processes.

Identification of Molecular Targets and Binding Interactions

While the direct molecular target of this compound is not definitively established in the available literature, studies on structurally similar compounds provide strong indications of potential targets. A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids were identified as potent inhibitors of kynurenine-3-hydroxylase (KMO), an enzyme involved in the tryptophan metabolism pathway. nih.govresearchgate.net Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases.

The binding of these inhibitors to KMO involves interactions with the enzyme's active site. Key interactions would likely involve:

Ionic and Hydrogen Bonding: The carboxylate group interacting with positively charged or polar amino acid residues.

Hydrogen Bonding: The amide group interacting with the protein backbone or side chains.

Hydrophobic Interactions: The hexyl chain fitting into a hydrophobic pocket within the enzyme.

The α,β-unsaturated carbonyl system is a Michael acceptor, making it susceptible to nucleophilic attack by residues such as cysteine or lysine (B10760008) in an enzyme's active site. This could potentially lead to covalent, irreversible inhibition of the target protein.

Investigation of Cellular Pathways and Signaling Cascades

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing cellular processes like proliferation, differentiation, and apoptosis. A closely related compound, a dibutyltin (B87310) (IV) derivative of (Z)-4-(benzylamino)-4-oxobut-2-enoic acid, has been shown to exert its anticancer effects in prostate cancer models by activating the p38 MAPK/PPARα/SMAD4 signaling pathway. nih.gov

The key events in this pathway modulation include:

Phosphorylation of p38 MAPK: An increase in the active, phosphorylated form of p38 mitogen-activated protein kinase.

Upregulation of PPARα: Increased expression of Peroxisome Proliferator-Activated Receptor alpha, a nuclear receptor involved in metabolism and inflammation.

Decreased SMAD4 Expression: Reduction in SMAD4, a central mediator in the TGF-β signaling pathway.

This cascade of events ultimately led to the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death). nih.gov While this research was on an organometallic complex with a benzylamino rather than a hexylamino group, it demonstrates that the 4-amino-4-oxobut-2-enoic acid scaffold can be a vehicle for molecules that profoundly impact critical cellular signaling cascades. Other long-chain fatty acids, such as palmitic acid, are also known to act as intracellular signaling molecules, for example, by modulating the PI3K/Akt pathway. nih.gov

Modulation of Efflux Mechanisms in Cellular Models

Multidrug resistance (MDR) is a major obstacle in chemotherapy, and it is often caused by the overexpression of cellular efflux pumps, such as P-glycoprotein (P-gp). researchgate.net These pumps are membrane transporters that actively expel a wide variety of structurally diverse compounds from the cell, thereby reducing their intracellular concentration and efficacy. frontiersin.org

Inhibitors of these efflux pumps can reverse MDR and restore the effectiveness of therapeutic agents. nih.govmdpi.com The general characteristics of many P-gp inhibitors include lipophilicity and the presence of hydrogen bonding sites, features present in this compound. The hydrophobic hexyl tail could facilitate interaction with the transmembrane domains of efflux pumps, while the polar head group could interact with other regions of the protein.

Although there is no direct evidence in the reviewed literature demonstrating that this compound or its close N-alkyl analogs act as efflux pump modulators, their structural features make this a plausible area for future investigation. The ability to inhibit efflux pumps is a known mechanism for various natural and synthetic compounds to enhance the efficacy of co-administered drugs. nih.govmdpi.com

Analytical Method Development and Validation for Research Purposes

Quantitative Determination Methods for (E)-4-(hexylamino)-4-oxobut-2-enoic acid in Research Matrices

The quantitative determination of this compound in complex research matrices, such as biological fluids or reaction mixtures, necessitates highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a well-suited methodology for this purpose, offering excellent specificity and low detection limits. rsc.org

A typical LC-MS/MS method for the quantification of this compound would involve protein precipitation or liquid-liquid extraction to isolate the analyte from the matrix. Chromatographic separation is often achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a small amount of formic acid and an organic solvent such as acetonitrile (B52724) or methanol.

For detection, electrospray ionization (ESI) in either positive or negative mode would be employed, depending on the ionization efficiency of the analyte. Given the presence of a carboxylic acid and an amide group, both modes could be viable. Multiple reaction monitoring (MRM) would be used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and a suitable internal standard.

Method Validation Summary

A comprehensive validation of the bioanalytical method would be performed to ensure its reliability. nih.gov Key validation parameters are summarized in the interactive table below.

| Validation Parameter | Methodology | Acceptance Criteria |

|---|---|---|

| Selectivity | Analysis of at least six different blank matrix samples. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | Analysis of a calibration curve with at least six non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Analysis of quality control samples at low, medium, and high concentrations in replicate. | Accuracy within ±15% of the nominal concentration; Precision (RSD) ≤ 15%. |

| Matrix Effect | Comparison of the analyte response in post-extraction spiked matrix samples to that in neat solution. | Matrix factor within an acceptable range (typically 0.85-1.15). |

| Recovery | Comparison of the analyte response in pre-extraction spiked matrix samples to that in post-extraction spiked samples. | Consistent and reproducible recovery across the concentration range. |

| Stability | Evaluation of analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Analyte concentration within ±15% of the initial concentration. |

Chromatographic Assays for Purity and Degradation Product Analysis

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a standard technique for assessing the purity of this compound and for analyzing its degradation products. A stability-indicating HPLC method is crucial to separate the parent compound from any potential impurities or degradants.

The development of such a method would typically involve a reversed-phase C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. The pH of the mobile phase can be adjusted to ensure optimal separation and peak shape, particularly for the acidic analyte. Detection is generally performed at a wavelength where the analyte exhibits maximum absorbance, likely in the UV region due to the conjugated system.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are conducted. These studies involve subjecting the compound to various stress conditions to generate potential degradation products. The primary degradation pathways for this compound are likely to be hydrolysis of the amide bond and isomerization of the carbon-carbon double bond. researchgate.netrsc.org

The following interactive table summarizes the typical conditions for forced degradation studies and the potential degradation products.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, heat | Fumaric acid and Hexylamine (B90201) |

| Base Hydrolysis | 0.1 M NaOH, room temperature | Fumaric acid and Hexylamine |

| Oxidation | 3% H₂O₂, room temperature | Oxidized derivatives (e.g., epoxides) |

| Thermal Degradation | Dry heat (e.g., 80°C) | Various decomposition products |

| Photolytic Degradation | Exposure to UV light | Isomers (e.g., (Z)-isomer) and other photoproducts |

The developed HPLC method should be able to resolve the peak of this compound from all the peaks corresponding to the degradation products, thus demonstrating its specificity and stability-indicating capability.

Spectroscopic Techniques for Detection and Characterization in Complex Mixtures

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, especially when present in complex mixtures. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the hexyl chain protons, the vinyl protons of the butenoic acid backbone, and the amide proton. The coupling constant between the vinyl protons would confirm the (E)-configuration of the double bond. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and amide, the olefinic carbons, and the carbons of the hexyl group. nih.govmdpi.comrsc.org

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 | ~168-172 |

| -CH=CH- (vinyl) | ~6.5-7.0 (d, J ≈ 15 Hz) | ~130-140 |

| -C(O)NH- | - | ~165-168 |

| -NH- | ~7.5-8.5 (t) | - |

| -NH-CH₂- | ~3.2-3.4 (q) | ~40-42 |

| -(CH₂)₄- | ~1.2-1.6 (m) | ~22-32 |

| -CH₃ | ~0.8-1.0 (t) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C=C stretch of the alkene. vscht.cz

The table below lists the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amide | N-H stretch | 3200-3400 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | C=O stretch (Amide I) | 1630-1680 |

| Amide | N-H bend (Amide II) | 1510-1570 |

| Alkene | C=C stretch | 1600-1680 |

| Alkene | =C-H bend (trans) | 960-980 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed, confirming the molecular weight. The fragmentation pattern would likely involve cleavage of the hexyl chain and fragmentation around the amide and carboxylic acid functionalities, providing further structural information. researchgate.net

Advanced Applications and Future Research Directions

Role as a Versatile Building Block in Complex Organic Synthesis

(E)-4-(hexylamino)-4-oxobut-2-enoic acid serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites. fluorochem.co.uksigmaaldrich.com The carboxylic acid and amide functionalities, along with the carbon-carbon double bond, allow for a range of chemical modifications. These reactive centers enable its use as a precursor for the synthesis of more complex molecular architectures. fluorochem.co.uk

The amide bond is a fundamental linkage in a vast number of organic compounds, including pharmaceuticals and biologically active molecules. dst.gov.in The synthesis of this compound itself involves the formation of an amide linkage, typically through the reaction of maleic anhydride (B1165640) with hexylamine (B90201). This reaction is a common pathway for creating maleamic acid derivatives. researchgate.netias.ac.in The presence of both a nucleophilic amine (in the amide) and an electrophilic carboxylic acid allows for further reactions. For instance, the carboxylic acid can be converted to esters, acid chlorides, or other derivatives, while the N-H of the amide can undergo further substitution under certain conditions.

The carbon-carbon double bond in the but-2-enoic acid backbone is susceptible to various addition reactions. This reactivity allows for the introduction of new functional groups and the construction of more complex carbon skeletons. The stereochemistry of the double bond (E configuration) can also influence the stereochemical outcome of these addition reactions, which is a critical aspect in the synthesis of chiral molecules.

Potential in Polymer Chemistry and Advanced Materials Research

The bifunctional nature of this compound makes it a promising candidate for applications in polymer chemistry and the development of advanced materials. ias.ac.insigmaaldrich.com

Monomer Utility in Polymerization Processes

This compound can theoretically be used as a monomer in polymerization reactions. The carboxylic acid group can participate in step-growth polymerization with diols or diamines to form polyesters or polyamides, respectively. Furthermore, the carbon-carbon double bond can undergo chain-growth polymerization, typically through free-radical mechanisms. researchgate.net

The polymerization of related N-substituted maleamic acids has been explored. For instance, N-allyl maleamic acid, which has a structure similar to this compound but with an allyl group instead of a hexyl group, has been shown to act as an efficient crosslinker in the copolymerization with acrylamide (B121943) and acrylic acid. researchgate.netitu.edu.tr This suggests that the maleate (B1232345) double bond in these types of monomers is reactive under radical polymerization conditions. researchgate.net

The polymerization process is typically initiated by thermal or photochemical initiators. tcichemicals.com Common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides like benzoyl peroxide (BPO). tcichemicals.comnih.gov The choice of initiator and reaction conditions can influence the molecular weight and properties of the resulting polymer. researchgate.net

| Initiator Type | Examples | Typical Decomposition Temperature | Mechanism |

|---|---|---|---|

| Azo Compounds | 2,2'-Azobis(isobutyronitrile) (AIBN) | 60-80 °C | Thermal decomposition to generate free radicals and nitrogen gas. |

| Organic Peroxides | Benzoyl Peroxide (BPO) | 70-90 °C | Thermal decomposition to generate benzoyloxy radicals. |

| Redox Initiators | Potassium persulfate/Sodium bisulfite | Can be used at lower temperatures (e.g., 0-50 °C). | Reaction between an oxidizing and a reducing agent to generate free radicals. |

Design and Development of Hydrogel Systems

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govresearchgate.net They have found applications in various fields, including biomedical engineering, drug delivery, and agriculture. The synthesis of hydrogels often involves the copolymerization of a monomer with a crosslinking agent. nih.gov